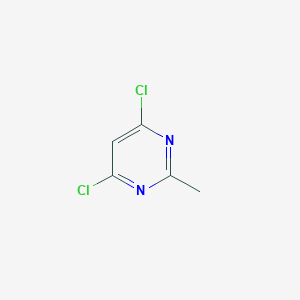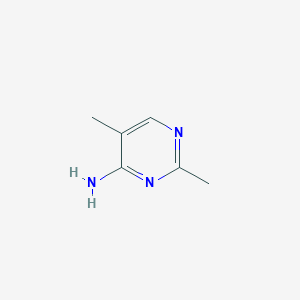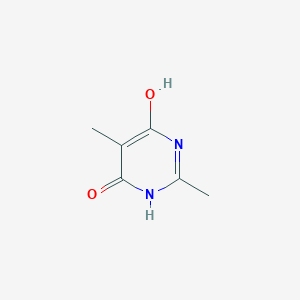
Manganese glycinate
Overview
Description
Manganese Glycinate is a supplemental form of manganese, an essential mineral necessary for various biological functions such as making cholesterol, protecting our mitochondria, burning food for energy, and more . It is essential for cartilage formation and the reproductive system. It protects against oxidation and is required for your animals’ energy supply and wellbeing .
Synthesis Analysis
Manganese Glycinate can be synthesized by dissolving manganese salt and glycine in water to obtain a mixed solution, adjusting the pH value of the mixed solution to 6-7 by using an alkaline pH buffering agent at the temperature of 70-85 ℃, reacting at constant temperature, cooling, crystallizing and centrifugally separating after the reaction is finished .Molecular Structure Analysis
Manganese Glycinate has a molecular formula of CHMnNO with an average mass of 203.055 Da and a Monoisotopic mass of 202.986450 Da .Chemical Reactions Analysis
Manganese is very chemically active and it has the ability to react with various elements in chemistry which we see on a day-to-day basis that allow for its diversity in function and uses .Physical And Chemical Properties Analysis
Manganese Glycinate is a gray or reddish-white metal. It is very hard and brittle .Scientific Research Applications
Comprehensive Analysis of Manganese Glycinate Applications
Manganese glycinate, as a chelated form of the essential mineral manganese, has a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each with its own dedicated section.
Biomedical Nanotechnology: Recent advancements in nanotechnology have highlighted the potential of manganese-based nanoparticles, including manganese glycinate, in various biomedical applications. These nanoparticles are being explored for their unique properties, such as their role in drug delivery systems and their magnetic resonance imaging (MRI) contrast abilities .
Agricultural Nano-fertilizers: Manganese is a crucial micronutrient for plant growth, and manganese glycinate nanoparticles are being investigated as nano-fertilizers. These nano-fertilizers can enhance the efficiency of nutrient utilization by plants, leading to improved growth and yield. Studies have shown that manganese-based nanoparticles can promote the uptake of mineral elements and enhance the enzymatic activities of antioxidant systems in plants .
Chemodynamic Therapy (CDT) of Cancers: Manganese glycinate-based nanomaterials are being researched for their application in chemodynamic therapy (CDT) of cancers. These nanomaterials can act as multifunctional platforms for CDT, potentially offering new avenues for cancer treatment through multimodal synergistic treatments and imaging-guided tumor therapy .
Mechanism of Action
Target of Action
Manganese glycinate, a compound composed of the trace mineral manganese and the amino acid glycine, primarily targets various biological processes in the body . Manganese is an essential cofactor for a variety of enzymes, including arginase, glutamine synthetase, pyruvate carboxylase, and Mn superoxide dismutase . It plays a crucial role in the formation of clotting factors, connective tissue, sex hormones, and bones . It also aids in the absorption of calcium and metabolism of carbohydrates and fats .
Mode of Action
Manganese glycinate acts as a manganese cation supplement . It dissociates in body fluids to form manganese and glycine . Its pharmacological effects are due to the normal role of manganese cation in the body . Manganese is known to cross the blood-brain barrier, confirming its interaction with the central nervous system .
Biochemical Pathways
Manganese is involved in several biochemical pathways. It is an essential cofactor for the oxygen-evolving complex (OEC) of the photosynthetic machinery, catalyzing the water-splitting reaction in photosystem II (PSII) . It also plays a role in glycosylation, reactive oxygen species (ROS) scavenging, and photosynthesis . The interaction between manganese minerals and metals also plays a significant role in environmental behavior and the significance of manganese minerals .
Pharmacokinetics
Manganese glycinate is easily absorbable . Studies on the pharmacokinetics of manganese have shown that it can be taken up by various organs in the body, including the lungs, thyroid, and brain . It has been observed that manganese can cross the blood-brain barrier, confirming its interaction with the central nervous system .
Result of Action
The molecular and cellular effects of manganese glycinate’s action are diverse. It plays a crucial role in the formation of clotting factors, connective tissue, sex hormones, and bones . It also aids in the absorption of calcium and metabolism of carbohydrates and fats . At the molecular level, excessive manganese can prevent the uptake and translocation of other essential elements such as calcium, magnesium, iron, and phosphorus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of manganese glycinate. The interaction between manganese minerals and metals plays an important role in the environmental behavior of the element . The synergistic or antagonistic effect resulting from the interaction can influence the purification of heavy metals and organism pollutants . .
Safety and Hazards
properties
IUPAC Name |
2-aminoacetate;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.Mn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMKPXXKHWQWFB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8MnN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219181 | |
| Record name | Manganese(II) bis(glycinate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese glycinate | |
CAS RN |
6912-28-3, 14281-77-7 | |
| Record name | Manganese(II) bis(glycinate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006912283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014281777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese(II) bis(glycinate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(glycinato)manganese | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE GLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49L2D4K1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does manganese glycinate impact laying hens' performance?
A: Research suggests that supplementing laying hens' diets with manganese glycinate can positively influence several production parameters. Studies have shown that compared to a control group or those receiving manganese sulfate, hens supplemented with manganese glycinate exhibited increased feed intake, egg production, egg mass, and feed conversion ratio []. Furthermore, egg weight also showed a significant increase with manganese glycinate supplementation compared to the control group []. These findings suggest a potential benefit of using manganese glycinate to improve the efficiency and output of laying hens.
Q2: What is the industrial production process for manganese glycinate?
A: The industrial production of manganese glycinate involves a multi-step process. It starts with reacting manganese sulfate monohydrate with sodium hydroxide to yield manganese hydroxide. This solid is then filtered, dried, and reacted with sulfuric acid. Subsequently, glycine is introduced to the reaction solution. The resulting filtrate undergoes vacuum concentration followed by the addition of acetone to precipitate manganese glycinate. This solid product is then centrifuged and vacuum dried []. This production process highlights a relatively straightforward and efficient method for synthesizing manganese glycinate.
Q3: Are there any potential applications of manganese glycinate beyond animal feed?
A: While research primarily focuses on animal feed applications, manganese glycinate is also being explored as a potential trace element supplement for humans. Formulations containing various glycine metal chelates, including manganese glycinate, are being investigated for their potential to provide balanced trace element supplementation []. This suggests a broader interest in utilizing manganese glycinate for its potential benefits in human health and nutrition.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



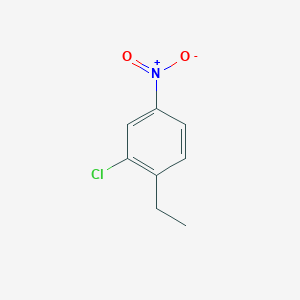

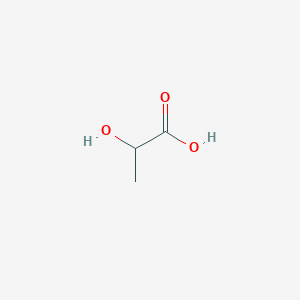

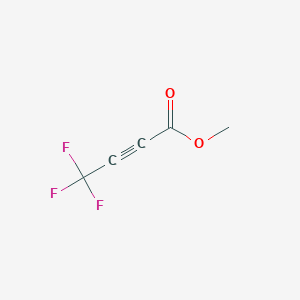
![Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B42776.png)

